S-Isopropylisothiourea hydrobromide S-Isopropylisothiourea hydrobromide S-Isopropylisothiourea (hydrobromide) (IPTU (hydrobromide) is a potent inhibitor of NOS in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 9.8, 22, and 37 nM using purified human iNOS, eNOS, and nNOS, respectively.
Potent inhibitor of NO synthase, with selectivity for the inducible form.
Brand Name: Vulcanchem
CAS No.: 4269-97-0
VCID: VC0004268
InChI: InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
SMILES: CC(C)SC(=N)N.Br
Molecular Formula: C4H11BrN2S
Molecular Weight: 199.12 g/mol

S-Isopropylisothiourea hydrobromide

CAS No.: 4269-97-0

Cat. No.: VC0004268

Molecular Formula: C4H11BrN2S

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

S-Isopropylisothiourea hydrobromide - 4269-97-0

Specification

Description S-Isopropylisothiourea (hydrobromide) (IPTU (hydrobromide) is a potent inhibitor of NOS in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 9.8, 22, and 37 nM using purified human iNOS, eNOS, and nNOS, respectively.
Potent inhibitor of NO synthase, with selectivity for the inducible form.
CAS No. 4269-97-0
Molecular Formula C4H11BrN2S
Molecular Weight 199.12 g/mol
IUPAC Name propan-2-yl carbamimidothioate;hydrobromide
Standard InChI InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
Standard InChI Key SLGVZEOMLCTKRK-UHFFFAOYSA-N
SMILES CC(C)SC(=N)N.Br
Canonical SMILES CC(C)SC(=N)N.Br
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator